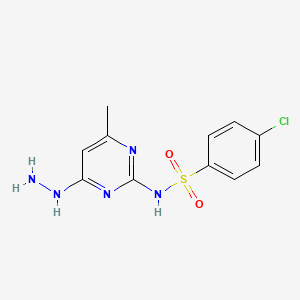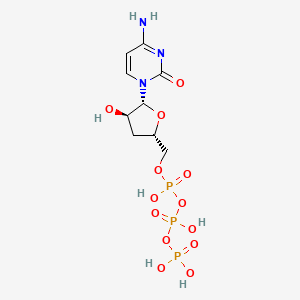
n-(o-Hydroxyphenyl)phthalimide
Overview
Description
“n-(o-Hydroxyphenyl)phthalimide” is an organic compound that is a derivative of phthalimide . It is a white or yellow solid and is used as a catalyst in the synthesis of other organic compounds . It is soluble in water and organic solvents such as acetic acid, ethyl acetate, and acetonitrile .
Synthesis Analysis
Phthalimide can be prepared by heating phthalic anhydride with alcoholic ammonia giving 95–97% yield . Alternatively, it may be prepared by treating the anhydride with ammonium carbonate or urea . It can also be produced by ammoxidation of o-xylene . A series of blue-emitting 1,8-naphthalimide dyes covalently attached to 2-(2-hydroxyphenyl)-2H-benzotriazoles have been developed .Molecular Structure Analysis
Phthalimide moieties have the propensity to engage in solid-state n-π, π-π, dipole-dipole and other supramolecular interactions, depending on the detailed nature of the proximal functional groups . In one case, where the solid-state structure featured the phthalimide functionality in active n-π interactions with a proximal tertiary amine site, spectacular solvent and temperature dependent second order aromatic 1H-NMR spectral profiles were obtained .Chemical Reactions Analysis
The catalytic role of N-hydroxyphthalimide has been substantiated . A kinetic model of the liquid-phase oxidation reaction in the presence of the catalyst N-hydroxyphthalimide has been developed and adequately described .Physical And Chemical Properties Analysis
Phthalimide is a sublimable white solid that is slightly soluble in water but more so upon addition of base . It has a chemical formula of C8H5NO2 . The influence of solubilizing alkyl side chains is not limited to promoting material solubility, and has been shown to play a crucial role in the self-assembly tendencies, impacting optoelectronic properties and performance .Scientific Research Applications
Radioiodination and Biological Evaluation
N-(o-Hydroxyphenyl)phthalimide, specifically a derivative named N-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phthalimide (HPZPHT), has been explored in the field of cancer research. HPZPHT was synthesized and characterized, followed by its radioiodination with iodine-131. This process resulted in a high radiolabeling yield and stability. The derivative showed significant tumor uptake, making it a potential imaging and therapeutic agent for cancer (Motaleb et al., 2015).
Chemical Reactions and Rate Enhancement
The hydrolysis of N-(o-Hydroxyphenyl)phthalimide has been studied, revealing intramolecular general base (IGB) assistance in its reaction mechanism. This process involved a significant rate enhancement, indicating the compound’s unique reactivity and potential for various chemical applications (Sim et al., 2007).
Modification of Resins
N-(hydroxyphenyl) phthalimides have been used to modify phenol-formaldehyde resins. These resins were treated via esterification, resulting in new resins with different properties, potentially opening up new applications in material science (Al-Azzawi et al., 2007).
Polymer Science
In polymer science, N-(o-Hydroxyphenyl)phthalimide derivatives have been employed in the synthesis of various polyimides. These compounds have shown to enhance the thermal stability and glass transition temperatures of the resulting polymers, making them useful in high-performance materials (Im & Jung, 2000).
Catalysis in Oxidation Reactions
N-Hydroxyphthalimide (NHPI) has been utilized as a catalyst in aerobic oxidation reactions. Its incorporation in metal-organic frameworks showed promising results in converting benzyl amines to benzyl imines, demonstrating its potential as an effective and eco-friendly catalyst (Dhakshinamoorthy et al., 2010).
Photophysical Applications
Phthalimides, including N-(o-Hydroxyphenyl)phthalimide, exhibit favorable photophysical properties. They have been used in efficient photodecarboxylation reactions, applicable in synthesizing macrocyclic compounds and bioactive adducts. This usage highlights their potential in green chemistry and novel photoreactor technologies (Mumtaz et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Research on 1,8-naphthalimide derivatives has garnered significant attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . The future prospects that could be explored to improve the research in the highly promising field of OLEDs are also discussed .
properties
IUPAC Name |
2-(2-hydroxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14(15)18/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBSEGLKCFPNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285214 | |
| Record name | n-(o-hydroxyphenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(o-Hydroxyphenyl)phthalimide | |
CAS RN |
6307-13-7 | |
| Record name | NSC41070 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(o-hydroxyphenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the hydrolysis of N-(o-Hydroxyphenyl)phthalimide (1) unique compared to its analogue N-(o-methoxyphenyl)phthalimide (2)?
A1: The research primarily demonstrates the significant rate enhancement observed in the hydrolysis of N-(o-Hydroxyphenyl)phthalimide (1) due to intramolecular general base (IGB) assistance. [] This means that the o-OH group in the ionized form of compound 1 acts as a catalyst by activating a water molecule for nucleophilic attack on the imide carbonyl group. This IGB-assisted mechanism is not possible in N-(o-methoxyphenyl)phthalimide (2) due to the absence of the o-OH group. Consequently, the hydrolysis of compound 1 is significantly faster than compound 2, highlighting the crucial role of the o-OH group in facilitating the reaction. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone](/img/structure/B1208439.png)
![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)







![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)


